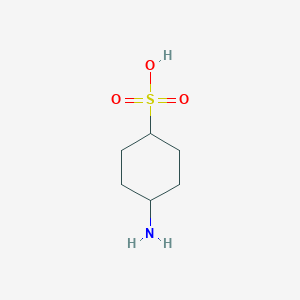

4-Aminocyclohexane-1-sulfonic acid

Description

Contextualization within Cyclohexane-Derived Aminosulfonic Acids and Analogues

4-Aminocyclohexane-1-sulfonic acid belongs to the broader family of cyclohexane (B81311) derivatives that are substituted with both amino and sulfonic acid groups. This family includes other positional isomers, such as 2-aminocyclohexane-1-sulfonic acid and 3-aminocyclohexane-1-sulfonic acid, each offering a unique spatial relationship between the two functional groups. bldpharm.com The properties and reactivity of these isomers are influenced by the substitution pattern (1,2-, 1,3-, or 1,4-) on the cyclohexane ring, as well as by the stereochemistry (cis or trans) of the substituents.

The compound is a close structural analogue of the more extensively studied 4-aminocyclohexanecarboxylic acid. google.com The primary distinction lies in the acidic functional group: a sulfonic acid (-SO₃H) in place of a carboxylic acid (-COOH). This substitution is significant, as sulfonic acids are considerably stronger acids than carboxylic acids. This difference in acidity, along with the larger size and different geometry of the sulfonate group compared to the carboxylate group, can lead to substantial variations in physical properties, chemical reactivity, and biological interactions. For instance, the trans isomer of 4-aminocyclohexanecarboxylic acid is a valuable intermediate in the synthesis of pharmaceutically active compounds, including Janus kinase (JAK) inhibitors. google.comgoogleapis.compatsnap.com

Table 1: Physicochemical Properties of this compound Below is a table summarizing key properties of the title compound.

| Property | Value |

| CAS Number | 146764-47-8 |

| Molecular Formula | C₆H₁₃NO₃S |

| Molar Mass | 179.24 g/mol |

| Appearance | Off-white solid |

Data sourced from multiple chemical suppliers and databases. chemicalbook.combldpharm.com

Significance in Modern Organic Synthesis Research

The significance of this compound in modern organic synthesis lies in its potential as a versatile building block. The presence of both a primary amine and a sulfonic acid allows for orthogonal chemical modifications, enabling its incorporation into more complex molecular architectures. The cyclohexane ring provides a non-planar, conformationally rich scaffold that is increasingly sought after in medicinal chemistry to achieve better target specificity and improved physicochemical properties compared to flat aromatic systems.

While direct applications are still emerging, the established utility of its analogues provides a strong rationale for its investigation. For example, cyclohexylamine, the parent amine, serves as a precursor in the production of corrosion inhibitors, vulcanization accelerators, and various pharmaceuticals, including mucolytics and analgesics. wikipedia.org Furthermore, the aromatic analogue, sulfanilic acid (4-aminobenzenesulfonic acid), is a cornerstone in the synthesis of sulfa drugs and azo dyes. wikipedia.org

The trans- and cis-isomers of related aminocyclohexane derivatives are crucial in creating conformationally constrained peptides and peptidomimetics. nih.gov The defined stereochemistry of these scaffolds helps to enforce specific secondary structures, such as helices, which is a key strategy in designing new therapeutic agents. nih.gov By extension, this compound could be used to synthesize novel sulfonamide-based drugs or to introduce a highly polar, acidic group into peptide-like structures, potentially influencing their solubility, cell permeability, and target-binding affinity.

Historical Development of Related Aminocyclohexane Structures in Academic Inquiry

The academic and industrial interest in aminocyclohexane derivatives is not new. The historical development can be traced through the synthesis of its simpler precursors and analogues. A foundational process is the hydrogenation of aniline, an aromatic amine, to produce cyclohexylamine. wikipedia.org This reduction of an aromatic ring to its saturated cyclic counterpart is a fundamental transformation in organic chemistry.

A parallel development involves the chemistry of sulfanilic acid (4-aminobenzenesulfonic acid), which is produced by the sulfonation of aniline. wikipedia.org The catalytic hydrogenation of sulfanilic acid or its derivatives is one route to produce aminocyclohexane sulfonic acids. researchgate.net Similarly, the synthesis of the carboxylic acid analogue, 4-aminocyclohexanecarboxylic acid, is often achieved through the catalytic reduction of p-aminobenzoic acid, a method that has been documented in the literature for decades. patsnap.comgoogle.com These processes often yield a mixture of cis and trans isomers, leading to extensive research into methods for isomer separation or stereoselective synthesis. googleapis.comgoogle.com

More direct approaches to aminocyclohexane sulfonic acids have also been explored. For instance, the synthesis of trans-2-aminocyclohexane sulfonic acid (TAHS) has been achieved starting from cyclohexene (B86901). researchgate.net This method involves the addition of sulfur monochloride to the double bond, followed by oxidation and substitution reactions to install the amino and sulfonic acid groups. researchgate.net This body of work on related structures has laid the groundwork for the synthesis and potential application of this compound in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminocyclohexane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUPCOHASVQTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Aminocyclohexane 1 Sulfonic Acid and Analogues

De Novo Synthesis Approaches to the Cyclohexane (B81311) Sulfonic Acid Scaffold

The creation of the 4-aminocyclohexane-1-sulfonic acid structure from basic precursors involves integrated strategies for both forming the six-membered ring and installing the required amine and sulfonic acid moieties.

Cyclohexane Core Formation Strategies

The synthesis of substituted cyclohexane rings, the scaffold of the target molecule, can be achieved through several foundational organic reactions. One prominent method is the Dieckmann cyclization, which is an intramolecular condensation of a diester to form a cyclic β-keto ester. For instance, the cyclization of triethyl pentane-1,3,5-tricarboxylate using sodium as a base yields diethyl 4-oxocyclohexane-1,3-dicarboxylate. uliege.be This creates a functionalized cyclohexane ring that is amenable to further modifications.

Another advanced approach for the de novo synthesis of functionalized cyclohexanes starts with organometallic precursors. For example, N-(2,4-cyclohexadien-1-yl)phthalimide can be prepared from tricarbonyl(cyclohexadienyl)iron(1+). rsc.orgmarquette.edu This cyclohexadienyl substrate serves as a versatile starting point for introducing multiple functional groups through various transformations, leading to a diverse array of polyhydroxyl aminocyclohexanes. rsc.orgmarquette.edu

Introduction of Amine and Sulfonic Acid Functionalities

Once the cyclohexane core is established, the introduction of the critical amine and sulfonic acid groups is paramount. This can be accomplished through direct functionalization reactions or by converting other functional groups.

The sulfonamide linkage is a key structural feature in many analogues and is typically formed by reacting a sulfonyl chloride with an amine. google.com This reaction is a cornerstone for building sulfonamide derivatives of cyclohexane. For example, various aromatic and cyclic aliphatic amines can be successfully reacted with sulfonyl chlorides, such as 6-substituted naphthalene-2-sulfonyl chlorides, to yield the corresponding sulfonamides. uliege.be

A specific example is the synthesis of trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid, a compound structurally related to the target molecule. This was achieved by reacting tranexamic acid with p-toluenesulfonyl chloride. nih.gov The formation of the sulfonamide bond is confirmed by characteristic bands in the IR spectrum. nih.gov This method highlights a reliable pathway for linking a sulfonic acid equivalent to an amino group on a cyclohexane ring.

Table 1: Examples of Sulfonamide Formation Reactions

| Amine Reactant | Sulfonyl Chloride Reactant | Product | Reference |

|---|---|---|---|

| Tranexamic acid | p-Toluenesulfonyl chloride | trans-4-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid | nih.gov |

| Various amines (12a-i) | Naphthalene-2-sulfonyl chlorides | Naphthalene-N-sulfonyl derivatives (29a-i, 30a-i) | uliege.be |

This table presents examples of reactions leading to the formation of sulfonamide linkages on cyclohexane-related structures.

A more direct route for introducing both amino and sulfonic acid functionalities is through aminosulfonation of an alkene. A three-component reaction involving an alkene (such as cyclohexene), a sulfur trioxide source (like an SO₃·DMF complex), and a nitrile (like acetonitrile) can produce 2-aminoalkanesulfonic acids after hydrolysis. researchgate.netresearchgate.net This method offers a concise approach to taurine (B1682933) analogues. researchgate.netresearchgate.net

The reaction is believed to proceed via a β-sultone intermediate. researchgate.net To enhance the reaction and minimize the formation of byproducts, an acid such as trifluoromethanesulfonic acid can be added to the mixture. researchgate.netresearchgate.net This strategy has been successfully applied to synthesize (±)-trans-2-aminocyclohexanesulfonic acid from cyclohexene (B86901), demonstrating its utility in creating the core structure of interest. researchgate.net

Stereoselective Synthesis of Isomers and Chiral Analogues

Controlling the stereochemistry of the substituents on the cyclohexane ring is crucial for producing specific isomers (e.g., cis vs. trans) and enantiomerically pure compounds.

For reactions on cyclohexane rings, the stereochemical outcome is often dictated by the conformational requirements of the mechanism. For instance, the E2 elimination reaction, which can be a key step in creating unsaturation for further functionalization, requires an anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.commasterorganicchemistry.com This means that for the reaction to occur, both groups must typically be in axial positions on the chair conformation of the ring. masterorganicchemistry.com

A process for preparing specific isomers involves the separation of a cis/trans mixture. For example, a mixture of 1,4-bridged cyclohexane sulfonamides can be treated with a reagent that forms a water-soluble adduct exclusively with the trans isomer, allowing for its separation. google.com Similarly, trans-4-aminocyclohexanecarboxylic acid can be obtained from a cis/trans mixture through isomerization by treatment with a strong base, such as potassium hydroxide (B78521), or through fractional recrystallization. google.com

Enantioselective Pathways

The synthesis of a single enantiomer of a chiral analogue requires an enantioselective approach, often involving chiral catalysts or auxiliaries. libretexts.org Asymmetric hydrogenation is a powerful technique for establishing chirality. For example, the iridium-catalyzed asymmetric hydrogenation of cyclic imines can produce enantioenriched cyclic amines with high enantioselectivity. nih.gov This type of strategy could be adapted to produce chiral aminocyclohexane derivatives.

Another strategy involves the stereoselective addition to imines derived from chiral amines. The addition of nucleophiles, such as diethyl phosphite, to an imine formed from cyclohexanecarboxaldehyde (B41370) and a chiral amine like (S)-α-methylbenzylamine, can proceed with high diastereoselectivity. nih.gov Highly diastereoselective additions can also be achieved through reactions like the anti-dioxylation of cyclohexene derivatives, which proceeds through an epoxide intermediate and can be controlled to produce specific stereoisomers of di-functionalized cyclohexanes. researchgate.net

Table 2: Stereoselective Synthesis Approaches

| Reaction Type | Substrate | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Isomerization | cis-4-Aminocyclohexanecarboxylic acid | Potassium hydroxide | trans-4-Aminocyclohexanecarboxylic acid | google.com |

| Aminosulfonation | Cyclohexene | SO₃·DMF / Acetonitrile (B52724) | (±)-trans-2-Aminocyclohexanesulfonic acid | researchgate.net |

| Pudovik Reaction | Imine from cyclohexanecarboxaldehyde | (S)-α-methylbenzylamine | Diastereomeric α-aminophosphonates (83:17 dr) | nih.gov |

| Asymmetric Hydrogenation | Cyclic N-Aryl Imines | Chiral Iridium Complex | Chiral Cyclic Amines | nih.gov |

This table summarizes various methods for achieving stereocontrol in the synthesis of this compound and its analogues.

Diastereoselective Control in Synthesis

Achieving a high diastereomeric excess of the desired trans isomer is a primary goal in the synthesis of this compound and its analogues. Direct synthesis, often starting from an aromatic precursor like 4-aminobenzoic acid followed by catalytic hydrogenation, typically yields a mixture of cis and trans isomers. vulcanchem.comgoogleapis.com The precise ratio is highly dependent on the catalyst, solvent, and reaction conditions. For example, hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst in aqueous sodium hydroxide can yield a trans:cis ratio of approximately 4:1. smolecule.comgoogle.com

To overcome the challenge of mixed isomer formation, synthetic strategies often focus on diastereoselective methods. These can include:

Substrate-Controlled Synthesis: Employing a starting material with existing stereocenters that directs the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Temporarily incorporating a chiral molecule that guides the formation of one diastereomer over the other. For instance, the asymmetric synthesis of related α,α-disubstituted amino acids has been achieved using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary to direct diastereoselective alkylation. acs.org

Stereoselective Catalysis: Using a chiral catalyst to influence the stereochemical pathway of the reaction.

While direct diastereoselective synthesis of this compound is not widely documented, cascade reactions have been used to create highly substituted cyclohexanone (B45756) rings with excellent diastereoselectivity, demonstrating the power of modern synthetic methods to control stereochemistry in cyclic systems. beilstein-journals.org

Isomerization Studies (Cis-Trans Conversion)

Given that many synthetic routes produce a mixture of isomers, methods to convert the undesired cis isomer into the more stable trans isomer are crucial. This process, known as epimerization or isomerization, is typically achieved by treating a mixture of isomers with a base. vulcanchem.comgoogle.com The mechanism relies on the deprotonation of the carbon atom adjacent to the electron-withdrawing sulfonic acid (or a derivative like an ester), which allows for ring inversion to the thermodynamically favored state where the bulky groups are equatorial. smolecule.com

For the closely related analogue, 4-aminocyclohexanecarboxylic acid, base-catalyzed isomerization is a well-established technique. smolecule.comgoogle.com Strong bases such as sodium hydroxide or potassium alkoxides are effective for this transformation. vulcanchem.comsmolecule.com The process can be performed on either the free amino acid or an N-protected derivative. googleapis.com The efficiency of the conversion depends on factors like the choice of base, solvent, and temperature.

| Starting Material | Base/Catalyst | Solvent | Conditions | Resulting trans:cis Ratio | Reference |

|---|---|---|---|---|---|

| cis-4-Aminocyclohexanecarboxylic Acid | Sodium Hydroxide | Xylene | Reflux, 200°C, 12h | 85:15 | smolecule.com |

| cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid | Potassium Alkoxide | Not Specified | Not Specified | Conversion to trans | google.com |

| cis-Isomer of 4-Amino-1-cyclohexanecarboxylic acid | Raney Nickel | Not Specified | Not Specified | 1:2.3 (cis:trans) | googleapis.com |

Sustainable and Green Chemistry Aspects in Synthesis

Modern chemical synthesis places a strong emphasis on developing environmentally benign processes. This involves using less hazardous materials, reducing waste, and improving energy efficiency.

Catalytic Methods in Sulfonic Acid Synthesis

Traditional methods for sulfonation often involve harsh and corrosive reagents like fuming sulfuric acid. Green chemistry seeks to replace these with more sustainable catalytic alternatives. A key strategy is the use of heterogeneous solid acid catalysts, where the acidic functional groups are immobilized on a solid support like silica, zirconia, or a polymer fiber. nih.govmdpi.comrsc.org

These supported sulfonic acid catalysts offer several advantages:

Reduced Corrosion and Waste: They replace soluble mineral acids, mitigating environmental and handling problems. nih.gov

Reusability: The catalyst can be easily recovered by filtration and reused multiple times, lowering production costs. nih.govbohrium.com

Process Simplification: Work-up procedures are simplified as the catalyst is easily separated from the reaction mixture. nih.gov

Recent research has focused on novel catalytic systems, such as sulfamic acid supported on magnetic nanoparticles for easy separation, or microwave-assisted synthesis to functionalize materials with sulfonic acid groups, often leading to shorter reaction times and good yields. mdpi.combohrium.comrsc.org

| Catalyst Type | Support Material | Application Example | Key Advantage | Reference |

|---|---|---|---|---|

| Propylsulfonic Acid | Silica (SiO₂) | Baeyer–Villiger oxidation | High conversion, reusable | nih.gov |

| Arenesulfonic Acid | Mesoporous Silica (MCM-41) | Multistep organic synthesis | More stable against leaching | mdpi.com |

| Sulfamic Acid | Fe₃O₄@SiO₂ Nanoparticles | Synthesis of heterocycles | Recyclable, solvent-free conditions | bohrium.com |

| Sulfonic Acid | Polypropylene Fiber | Epoxide ring-opening | High yield, outperforms H₂SO₄ | rsc.org |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a powerful tool for green synthesis. amt.uk This approach offers significant improvements in safety, efficiency, and scalability compared to traditional batch processes. researchgate.netrsc.org Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, which is particularly beneficial for highly exothermic reactions like sulfonation. amt.ukgoogle.com

The continuous sulfonation of various organic compounds, including heavy alkyl benzenes, has been successfully demonstrated in flow reactors, achieving high purity and significantly reduced reaction times (often on the order of seconds to minutes). researchgate.netresearchgate.net These systems can be automated and run for extended periods, making them ideal for industrial-scale production. nih.gov The integration of packed-bed reactors containing solid-supported catalysts, such as sulfonic acids, into flow systems further enhances sustainability by combining the benefits of heterogeneous catalysis and continuous processing. nih.gov

Derivatization and Functional Group Transformations

Amine Group Derivatization

The primary amine group of this compound is a key site for chemical modification. Derivatization of this group can serve multiple purposes, such as preparing intermediates for more complex syntheses, protecting the amine during other reactions, or modifying the molecule's properties. The transformation of amines is a fundamental aspect of organic synthesis, with numerous established methods. nih.govacs.org

Common derivatization reactions for primary amines include:

Acylation: Reaction with an acyl halide or anhydride (B1165640) to form a stable amide.

Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide.

Alkylation: Introduction of one or more alkyl groups, although controlling the degree of alkylation can be challenging.

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.

Formation of Carbamates: Reaction with chloroformates or other reagents like Boc-anhydride to create a protected amine, which is stable to many reaction conditions but can be removed later. googleapis.com

For analytical purposes, derivatization is often used to introduce a chromophore or fluorophore to facilitate detection by HPLC or to increase volatility for gas chromatography. sigmaaldrich.com Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) are designed to react specifically with primary amines under mild, aqueous conditions to yield highly fluorescent and stable derivatives. sigmaaldrich.com

| Reagent Class | Example Reagent | Derivative Formed | Purpose | Reference |

|---|---|---|---|---|

| Acyl Halide | Acetyl Chloride | Amide (N-acetyl) | Protection, Synthesis | nih.gov |

| Sulfonyl Chloride | Toluenesulfonyl Chloride | Sulfonamide | Protection, Synthesis | researchgate.net |

| Haloformate | Benzyl Chloroformate | Carbamate (Cbz) | Amine Protection | nih.gov |

| Dicarbonate (B1257347) | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate (Boc) | Amine Protection | googleapis.com |

| Succinimidyl Ester | DMQC-OSu | Fluorescent Amide | HPLC Analysis | sigmaaldrich.com |

| Cyanogen Bromide | Cyanogen Bromide (BrCN) | Cyanamide | N-Dealkylation intermediate | nih.gov |

Sulfonic Acid Group Modifications

The sulfonic acid group (–SO₃H) of this compound and its analogues can be chemically modified to yield a variety of derivatives, enhancing its utility as a synthetic building block. Key transformations include the conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters.

Conversion to Sulfonyl Chlorides: The transformation of a sulfonic acid to a sulfonyl chloride (–SO₂Cl) is a critical step, as the latter is a more reactive intermediate for further functionalization. This conversion can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents, however, can also react with other functional groups like hydroxyl or carboxyl groups, necessitating careful selection of reaction conditions and protecting group strategies if such functionalities are present in the molecule.

Synthesis of Sulfonamides: The amino group of this compound can react with sulfonyl chlorides to form sulfonamides. For instance, the reaction of (1S,2S)-(+)-1,2-diaminocyclohexane with 2,4,6-trimethylbenzene-1-sulfonyl chloride in dichloromethane (B109758) (CH₂Cl₂) at room temperature yields N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. iucr.org This reaction proceeds via a nucleophilic substitution mechanism where the amino group of the cyclohexane derivative attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. iucr.org The resulting sulfonamide can be purified by column chromatography. iucr.org

Synthesis of Sulfonate Esters: Sulfonate esters are another important class of derivatives accessible from sulfonic acids. An efficient asymmetric synthesis of β-aminocyclohexyl sulfonates has been developed. researchgate.net The key step in this synthesis is a Lewis acid-catalyzed aza-Michael addition of enantiopure hydrazines to alkenylcyclohexyl sulfonates. researchgate.net The resulting β-hydrazino sulfonates undergo reductive N-N bond cleavage, followed by protection of the newly formed amino group to yield N-Cbz-protected β-aminocyclohexyl sulfonates in good yields and high enantiomeric excesses. researchgate.netthieme-connect.com Further modifications, such as α-alkylation, can be performed on these protected aminocyclohexyl sulfonates. researchgate.net

A patent describes a method for preparing a trans-4-Boc-aminocyclohexane methanol (B129727) sulphonic acid ester. google.com In this process, trans-4-Boc-aminocyclohexane methanol is reacted with methanesulfonyl chloride in the presence of triethylamine (B128534) in dichloromethane. The reaction produces the desired methanesulfonate (B1217627) ester with a high purity of 98%. google.com

| Derivative Type | Synthetic Method | Reagents | Product Example |

| Sulfonyl Chloride | Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 4-Aminocyclohexane-1-sulfonyl chloride |

| Sulfonamide | Reaction with Sulfonyl Chloride | 2,4,6-trimethylbenzene-1-sulfonyl chloride, Dichloromethane | N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide iucr.org |

| Sulfonate Ester | Aza-Michael Addition & further steps | Alkenylcyclohexyl sulfonates, SAMP/RAMBO hydrazines, BH₃·THF, CbzCl | N-Cbz-protected β-aminocyclohexyl sulfonates researchgate.netthieme-connect.com |

| Sulfonate Ester | Esterification | trans-4-Boc-aminocyclohexane methanol, Methanesulfonyl chloride, Triethylamine | trans-4-Boc-aminocyclohexane methanol methanesulfonate google.com |

Carboxylic Acid Group Transformations in Related Compounds

The carboxylic acid group in compounds structurally related to this compound, such as trans-4-aminocyclohexanecarboxylic acid, can undergo various transformations. These reactions provide a basis for understanding the chemical behavior of the carboxyl functional group in this class of compounds and offer parallel synthetic strategies.

Esterification: The carboxylic acid group of trans-4-aminocyclohexanecarboxylic acid can be readily converted to its corresponding esters. For example, the synthesis of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is achieved by the esterification of (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol (B145695) under acidic conditions, using concentrated hydrochloric acid. This method has been reported to achieve a high yield of 98%. A French patent describes a process for synthesizing a trans-4-amino-cyclohexanecarboxylic acid ester from a related amide via a Hoffmann rearrangement, with the option of a subsequent transesterification. eurjchem.com

Reduction to Alcohols: The carboxylic acid functionality can be reduced to a primary alcohol. A patented method describes the reduction of trans-4-(Boc-amino)cyclohexanecarboxylic acid to trans-4-(Boc-amino)cyclohexylmethanol. google.com This reduction is carried out using sodium borohydride (B1222165) in tetrahydrofuran, with the addition of a Lewis acid. google.com

Amide Formation: The formation of amides from carboxylic acids is a fundamental transformation. A general method for the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl₄) has been reported. nih.gov This amidation reaction is typically performed in pyridine (B92270) at 85°C and is applicable to a wide range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov The reaction generally proceeds with the preservation of stereochemical integrity for chiral substrates. nih.gov Another approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with an amine to form the amide. libretexts.orgyoutube.comchemguide.co.uk For instance, ethanoyl chloride reacts violently with a concentrated solution of ammonia (B1221849) in water to produce ethanamide and ammonium (B1175870) chloride. chemguide.co.uk

| Transformation | Reagents/Conditions | Product |

| Esterification | Ethanol, Concentrated HCl | trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride |

| Reduction | Sodium borohydride, Lewis acid, Tetrahydrofuran | trans-4-(Boc-amino)cyclohexylmethanol google.com |

| Amidation | Amine, Titanium tetrachloride, Pyridine | Corresponding amide nih.gov |

| Amidation (from Acyl Chloride) | Ammonia | Ethanamide chemguide.co.uk |

Synthesis of Structurally Related Cyclic Aminosulfonic Acid Scaffolds

The synthesis of various cyclic aminosulfonic acid scaffolds that are structurally related to this compound has been an area of active research. These scaffolds, which include five-, six-, and seven-membered rings, are of interest for their potential applications in medicinal chemistry and as building blocks in organic synthesis. researchgate.net

Five-Membered Rings (Cyclopentane Derivatives): The synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids has been achieved from nitro sugars. mdpi.com A key step in this synthetic route is a Michael addition of the lithium salt of tris(phenylthio)methane (B57182) to a sugar-derived nitroolefin. The nitro group is subsequently reduced to an amino group, and the tris(phenylthio)methyl substituent is transformed into a carboxylic acid, which can be considered a precursor or analogue to the sulfonic acid group. mdpi.com Another approach involves the use of silica-bonded N-propyl diethylenetriamine (B155796) sulfamic acid as a catalyst for the synthesis of novel cyclopenta[b]pyrano pyrimidinone derivatives. tandfonline.comresearchgate.net

Six-Membered Rings (Piperidine Derivatives): Piperidine-4-sulfonic acid can be synthesized by the sulfonation of piperidine (B6355638) with fuming sulfuric acid or sulfur trioxide. ucsd.edu A series of 3- and 4-(sulfo- and sulfonamidoalkyl)piperidine-2-carboxylic acid derivatives have been prepared as analogues of NMDA receptor antagonists. The synthesis of 4-(sulfomethyl)piperidine-2-carboxylic acid involved the introduction of a 2-cyano group and its subsequent conversion to a carboxylic acid.

Seven-Membered Rings (Azepane Derivatives): The synthesis of seven-membered cyclic sulfonamides has been accomplished through the palladium-catalyzed arylation of cyclic imines. The synthesis of azepane derivatives often relies on ring-closing metathesis reactions to form the seven-membered ring. ucsd.edu For example, the synthesis of 4,5-disubstituted azepanes has been achieved using this methodology, which provides a double bond within the ring for further functionalization. ucsd.edu An alternative approach involves the intramolecular 1,7-carbonyl-enamine cyclization to form the azepine ring. chem-soc.si

| Ring Size | Scaffold Type | Key Synthetic Strategies |

| Five | Cyclopentane Aminosulfonic Acid Analogues | Michael addition to nitroolefins derived from sugars; Catalysis with silica-bonded sulfamic acid. mdpi.comtandfonline.comresearchgate.net |

| Six | Piperidine Sulfonic Acids | Direct sulfonation of piperidine; Introduction and conversion of a cyano group. ucsd.edu |

| Seven | Azepane Sulfonic Acid Analogues | Ring-closing metathesis; Intramolecular carbonyl-enamine cyclization. ucsd.educhem-soc.si |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 4-Aminocyclohexane-1-sulfonic acid in solution. Both one-dimensional and multi-dimensional NMR experiments are employed to assign proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to determine the connectivity and spatial relationships between atoms.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. A COSY experiment reveals the scalar coupling network between protons, allowing for the identification of adjacent protons within the cyclohexane (B81311) ring. The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of the C-H connectivities.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~3.0 | ~55 |

| 2, 6 (axial) | ~1.5 | ~30 |

| 2, 6 (equatorial) | ~2.1 | ~30 |

| 3, 5 (axial) | ~1.3 | ~25 |

| 3, 5 (equatorial) | ~2.2 | ~25 |

| 4 | ~3.1 | ~50 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

NMR spectroscopy is particularly useful for studying the conformational dynamics of the cyclohexane ring in this compound. The molecule can exist as two primary chair conformations for both its cis and trans isomers. The relative populations of the axial and equatorial conformers can be determined by analyzing the coupling constants (J-values) between adjacent protons.

In the trans isomer, the bulky sulfonic acid and amino groups are expected to preferentially occupy equatorial positions to minimize steric hindrance, leading to a more stable diequatorial conformation. For the cis isomer, one substituent must be axial while the other is equatorial. The analysis of vicinal coupling constants (³JHH) helps to distinguish between these possibilities. Larger coupling constants are typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions.

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structure reveals a chair conformation for the cyclohexane ring. In the trans isomer, both the ammonium (B1175870) and sulfonate groups adopt equatorial positions. This arrangement minimizes steric interactions and is the most stable conformation in the solid state. The crystal packing is stabilized by an extensive network of hydrogen bonds involving the ammonium protons and the sulfonate oxygen atoms.

Table 2: Selected Crystallographic Data for trans-4-Aminocyclohexane-1-sulfonic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.138 |

| b (Å) | 10.875 |

| c (Å) | 11.536 |

| β (°) | 99.45 |

| C-S bond length (Å) | ~1.78 |

| C-N bond length (Å) | ~1.49 |

| S-O bond lengths (Å) | ~1.45-1.47 |

Chiroptical Spectroscopy for Chiral Analysis

While this compound itself is achiral in its cis and trans forms, derivatives or complexes involving this compound may exhibit chirality. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for analyzing the stereochemistry of such chiral materials. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules. This technique can be used to determine the enantiomeric excess and absolute configuration of chiral derivatives of this compound.

Mass Spectrometry Techniques in Structural Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, characteristic product ions are generated, which provide valuable structural information. For example, the fragmentation of this compound might involve the loss of SO₃ or the cleavage of the cyclohexane ring, offering insights into the connectivity of the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and a variety of other molecular properties.

For 4-Aminocyclohexane-1-sulfonic acid, DFT would be instrumental in determining the preferred conformations of the cyclohexane (B81311) ring. The 1,4-disubstituted cyclohexane ring can exist in two primary chair conformations, with the amino and sulfonic acid groups being either in axial or equatorial positions. The relative stability of these conformers is dictated by steric and electronic effects.

In studies of analogous 1,4-disubstituted cyclohexanes, it has been shown that bulky substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org For this compound, both the amino (-NH₂) and sulfonic acid (-SO₃H) groups are polar. DFT studies on similar polar 1,4-disubstituted cyclohexanes have revealed that electrostatic interactions between the substituents can also play a significant role in determining conformational preference. cdnsciencepub.com

DFT calculations on cyclohexylamine, a monosubstituted analog, have shown that the equatorial conformer is more stable than the axial conformer. core.ac.uk A similar trend would be expected for the sulfonic acid group. Therefore, the most stable conformation of trans-4-Aminocyclohexane-1-sulfonic acid is predicted to be the diequatorial conformer. For the cis-isomer, one substituent would be axial and the other equatorial, and the determination of the more stable conformer would depend on the relative energetic penalties of placing each group in the axial position.

DFT can also be used to calculate various electronic properties that provide insight into the molecule's reactivity. These properties, often referred to as reactivity descriptors, are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Key Reactivity Descriptors from DFT and their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Studies on sulfamic acid and its derivatives using DFT have provided insights into their acidity and electronic properties. researchgate.netbohrium.com Similar calculations for this compound would help in understanding the influence of the cyclohexane ring and the amino group on the acidity of the sulfonic acid moiety.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and interactions with solvent molecules.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in a solvent, typically water, to mimic biological conditions. While DFT can identify energy minima, MD simulations can reveal the dynamics of interconversion between these minima and the relative populations of different conformers at a given temperature. researchgate.net

MD studies on cyclohexane derivatives have shown that the ring is not static but undergoes dynamic interconversions between chair and boat/twist-boat conformations. nih.gov The presence of substituents influences the energy barrier for these conversions. For this compound, MD simulations could quantify the rate of ring flipping and the lifetime of the different chair and boat conformers.

Furthermore, MD simulations are crucial for understanding solvation effects. The amino and sulfonic acid groups are capable of forming hydrogen bonds with water molecules. MD simulations can reveal the structure of the solvation shell around these functional groups, including the number of hydrogen bonds and the orientation of water molecules. This information is vital for understanding the molecule's solubility and its interactions in an aqueous environment.

In a study of cyclohexane-benzene mixtures, MD simulations provided detailed information about the mutual orientation of the rings in the liquid phase. researchgate.net For this compound in water, MD simulations would similarly elucidate the interactions between the non-polar cyclohexane ring and the surrounding water molecules, providing insights into hydrophobic hydration.

Table 2: Information Obtainable from MD Simulations of this compound in Water

| Property | Significance |

| Conformational Population | Relative abundance of different chair and twist-boat conformers. |

| Ring-Flip Dynamics | Rate of interconversion between different ring conformations. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shell. |

| Hydrogen Bonding Analysis | Number and lifetime of hydrogen bonds between the amino/sulfonic acid groups and water. |

| Diffusion Coefficient | Rate of movement of the molecule through the solvent. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a class of computational techniques that combine the accuracy of quantum mechanics with the efficiency of molecular mechanics. In a QM/MM simulation, a small, chemically important part of the system (e.g., a reactive center) is treated with a high-level QM method, while the rest of the system (e.g., the surrounding solvent or protein) is described by a simpler MM force field.

For a molecule like this compound, QM/MM approaches would be invaluable for studying its behavior in a complex environment, such as the active site of an enzyme or in a large aqueous solution. For instance, to study the protonation/deprotonation equilibrium of the amino and sulfonic acid groups, the this compound molecule could be treated as the QM region, and the surrounding water molecules as the MM region.

A systematic study on the tautomerization of amino acids in water using QM/MM models demonstrated the importance of the size of the QM region and the choice of the embedding potential. acs.org It was found that a significant number of water molecules needed to be included in the QM region to achieve high accuracy. acs.orgscispace.com These findings would be directly applicable to designing QM/MM simulations for this compound.

QM/MM simulations can provide insights into:

Proton Transfer Reactions: The mechanism and energetics of proton transfer between the amino and sulfonic acid groups (to form a zwitterion) or with the surrounding solvent.

Interactions with Biological Macromolecules: The binding mode and interaction energies of this compound with a receptor protein, where the ligand and key active site residues are treated at the QM level.

Solvent Effects on Reactivity: How the explicit solvent environment influences the electronic structure and reactivity of the molecule, going beyond the implicit solvent models often used in pure QM calculations.

The development of adaptive QM/MM schemes, where the definition of the QM region can change during the simulation, is particularly promising for studying dynamic processes like ligand binding or diffusion in solution. birmingham.ac.uk

Reaction Mechanism Elucidation through Computational Methods

For this compound, these methods could be applied to investigate a variety of potential reactions, such as:

Intramolecular Proton Transfer: The formation of the zwitterionic form, where the proton from the sulfonic acid group is transferred to the amino group. Computational studies could determine the energy barrier for this process and whether it is likely to occur in the gas phase or in solution.

Intermolecular Reactions: The reaction of the amino or sulfonic acid group with other molecules. For example, the nucleophilic attack of the amino group on an electrophile or the role of the sulfonic acid group as a catalyst.

Conformational Effects on Reactivity: How the axial or equatorial orientation of the functional groups influences their reactivity. For instance, an axial amino group might be more or less sterically hindered for a reaction compared to an equatorial one.

A study on the pH-responsive reactivity of cyclohexane-derived analogues highlighted how the dynamics and entropy of the cyclohexane ring can control reaction rates. nih.gov MD simulations and DFT calculations were used to understand how the conformational flexibility of the ring affects the proximity of reactive groups. Similar approaches could be applied to understand the reactivity of this compound.

By calculating the free energy profile of a reaction, computational methods can provide quantitative predictions of reaction rates, which can be compared with experimental data. This synergy between theory and experiment is crucial for a comprehensive understanding of chemical reactivity.

Advanced Analytical and Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 4-Aminocyclohexane-1-sulfonic acid due to its high resolution, sensitivity, and adaptability.

The development of a robust HPLC method for the quantitative analysis of this compound involves careful optimization of several chromatographic parameters to achieve accurate and reproducible results. A typical approach would involve reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

Given the amphoteric nature of this compound, control of the mobile phase pH is critical to ensure consistent retention and peak shape. The use of a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is essential. The separation can be performed in isocratic or gradient elution mode, depending on the complexity of the sample matrix. For instance, a gradient elution with an increasing concentration of an organic modifier like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer is often employed for complex samples. wu.ac.thjrespharm.com

Validation of the developed HPLC method is a crucial step to ensure its reliability. nih.gov This process, guided by ICH guidelines, includes the evaluation of parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). jrespharm.com A study on the quantitative determination of a similar compound, 4-amino benzene (B151609) sulphonamide, utilized a C8 column with a gradient mobile phase and UV detection at 265 nm, achieving good linearity and recovery. wu.ac.thresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 or C8, 5 µm, 250 mm x 4.6 mm |

| Mobile Phase | A: 0.1 M Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical but representative set of starting conditions for the HPLC analysis of this compound based on methods for similar compounds.

As this compound contains chiral centers, the separation of its enantiomers and diastereomers is of significant interest. Chiral HPLC is the most effective technique for this purpose, primarily utilizing chiral stationary phases (CSPs). csfarmacie.cz These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Zwitterionic CSPs, which contain both acidic and basic functionalities, have shown great promise for the separation of amphoteric molecules like amino acids. nih.govresearchgate.net Notably, CSPs based on the combination of quinine (B1679958) or quinidine (B1679956) as a cationic site and (R,R)- or (S,S)-aminocyclohexane sulfonic acid as an anionic site have been successfully used for the enantioseparation of cyclic β-amino acids. nih.govresearchgate.net This demonstrates the direct relevance of the target compound's structure in creating effective chiral selectors. The separation mechanism on these zwitterionic phases is often a combination of ion-exchange, hydrogen bonding, and steric interactions.

The mobile phase composition, including the type and concentration of organic modifiers and additives, as well as the column temperature, plays a crucial role in optimizing the chiral separation. nih.govresearchgate.net In some cases, a reversal of the enantiomer elution order can be achieved by switching between CSPs with pseudo-enantiomeric selectors. chiraltech.com

Table 2: Chiral Stationary Phases for the Separation of Amino Sulfonic Acids

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Potential Application |

| Zwitterionic Ion-Exchanger | Quinine combined with (S,S)-trans-2-aminocyclohexanesulfonic acid | Direct enantioseparation of amino acids and related ampholytes. chromatographytoday.com |

| Macrocyclic Glycopeptide | Teicoplanin | Separation of underivatized amino acid enantiomers. chromatographytoday.com |

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Broad-spectrum chiral recognition. csfarmacie.czphenomenex.com |

This compound lacks a strong chromophore, which can result in low sensitivity when using UV-Vis detection. Derivatization is a chemical modification process used to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability. researchgate.net This can be performed either before the sample is injected into the HPLC system (pre-column derivatization) or after the separation on the column but before detection (post-column derivatization). actascientific.comactascientific.com

For the primary amine group in this compound, a variety of derivatizing reagents can be employed. researchgate.net Common reagents for pre-column derivatization include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives. researchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines. actascientific.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. actascientific.com

Dabsyl chloride (4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride): Provides a strong chromophore for UV-Vis detection in the visible region. dundee.ac.uk

Post-column derivatization is another option where the derivatizing reagent is continuously mixed with the column effluent in a reaction coil. actascientific.comactascientific.com This approach avoids potential interference from reagent peaks that can occur in pre-column derivatization.

Table 3: Common Derivatization Reagents for Primary Amines

| Reagent | Detection Method | Type |

| Dansyl chloride (DNS-Cl) | Fluorescence | Pre-column |

| o-Phthalaldehyde (OPA) | Fluorescence | Pre- or Post-column |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Pre-column |

| Dabsyl chloride | UV-Vis | Pre-column |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of charged species like this compound. ijpsr.comcolby.edu In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a buffer solution. ijpsr.com

For a zwitterionic compound like this compound, the net charge is highly dependent on the pH of the buffer. By adjusting the pH, the electrophoretic mobility can be controlled, allowing for the optimization of the separation. Capillary Zone Electrophoresis (CZE), the simplest form of CE, is the most common mode used for the analysis of small ions and molecules. ijpsr.com

The use of coated capillaries can help to minimize the adsorption of the analyte to the capillary wall, which can improve peak shape and reproducibility. epfl.ch While specific applications of CE for the direct analysis of this compound are not extensively documented, the technique has been successfully applied to the separation of various amino acids and other charged compounds, indicating its high potential for this analyte. bio-rad.com

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and selective means for the detection and characterization of electroactive compounds. While this compound itself may not be readily electroactive, its primary amine group can be targeted for indirect electrochemical detection.

One approach involves the use of a mediator compound that is electrochemically active and can react with the target analyte. mmu.ac.uk For instance, an indirect electrochemical sensing protocol has been developed for cyclohexylamine, a structurally related compound. mmu.ac.uk This method utilizes the electrochemical oxidation of a mediator, which then chemically reacts with the cyclohexylamine. The product of this reaction is then electrochemically detected, providing a signal that is proportional to the concentration of the analyte. mmu.ac.uk A similar strategy could potentially be developed for this compound.

Electrochemical detectors can also be coupled with HPLC (HPLC-ECD) to provide highly sensitive detection for electroactive analytes or their derivatives. science.gov

Preparative Scale Separation and Purification Methodologies

For applications requiring larger quantities of pure this compound, such as for use as a chiral selector or in further chemical synthesis, preparative scale separation and purification are necessary. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most widely used technique for this purpose. ijrpr.comijcpa.in

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate and collect purified fractions of the target compound. ijrpr.com The goal of preparative HPLC is to maximize throughput and purity. The choice of stationary phase and mobile phase is critical and is often developed and optimized at the analytical scale before being scaled up to the preparative level. knauer.net

For the purification of a sulfonic acid derivative, such as 4-hydroxy-1-naphthalenesulfonic acid, high-speed counter-current chromatography (HSCCC) has also been successfully employed. nih.gov This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes lead to irreversible adsorption of the analyte.

Table 4: Comparison of Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Diameter | 2.1 - 4.6 mm | > 10 mm |

| Particle Size | 3 - 5 µm | 5 - 20 µm or larger |

| Sample Load | µg - mg | mg - g |

| Flow Rate | 0.5 - 2 mL/min | 10 - 100 mL/min or higher |

| Primary Goal | Quantitative and qualitative analysis | Isolation and purification |

Fractional Crystallization for Isomer Resolution

Fractional crystallization is a traditional yet effective method for separating isomers based on differences in their solubility and crystal lattice energy. The principle relies on the slight variations in the physical properties of stereoisomers, which can be exploited to achieve separation from a solution.

For cyclohexane (B81311) derivatives, the trans isomer is often more thermodynamically stable and possesses a higher degree of symmetry than the cis isomer. This can lead to better crystal packing and lower solubility, allowing it to crystallize preferentially from a solution containing a mixture of isomers. In the case of the closely related compound, 4-aminocyclohexanecarboxylic acid, it has been noted that amino group-protected derivatives of the trans isomer exhibit better crystallinity than their cis counterparts. google.com This difference in crystallinity is utilized to isolate the higher purity trans form. google.com

The process involves dissolving the isomeric mixture in a suitable solvent at an elevated temperature and then gradually cooling the solution. The less soluble isomer will crystallize out first, while the more soluble isomer remains in the mother liquor. However, this method can be inefficient, with reports indicating that separating the trans isomer of 4-aminocyclohexanecarboxylic acid via fractional recrystallization can result in very low yields. google.com The separation of the cis/trans mixture of 4-amino-1-cyclohexanecarboxylic acid can also be achieved through selective crystallization. google.com While these examples pertain to the carboxylic acid analog, the underlying principles of leveraging differential crystallinity and solubility are applicable to the resolution of this compound isomers.

Chromatographic Purification Techniques

Chromatography offers a powerful and versatile suite of techniques for the purification and separation of this compound and its isomers. Given the compound's zwitterionic nature, containing both a basic amino group and a strongly acidic sulfonic acid group, ion-exchange chromatography is a particularly relevant and effective method. phenomenex.comupertis.ac.id

Ion-Exchange Chromatography (IEX): This technique separates ionizable molecules based on their net charge. phenomenex.com The stationary phase consists of a solid support with charged functional groups that attract and bind oppositely charged ions from the sample. phenomenex.com

Cation Exchange Chromatography: Utilizes a negatively charged stationary phase to bind positively charged molecules (cations). In an acidic medium, the amino group of this compound would be protonated (-NH3+), allowing it to bind to a cation exchanger.

Anion Exchange Chromatography: Employs a positively charged stationary phase to bind negatively charged molecules (anions). In a basic medium, the sulfonic acid group would be deprotonated (-SO3-), facilitating interaction with an anion exchanger.

Elution is typically achieved by changing the pH or increasing the concentration of counter-ions in the mobile phase, which competes with the analyte for binding sites on the stationary phase. phenomenex.com

High-Performance Liquid Chromatography (HPLC): HPLC is a dominant technique for the analytical and preparative separation of amino acid isomers. researchgate.net For chiral separations, HPLC is often used with Chiral Stationary Phases (CSPs). researchgate.net Interestingly, derivatives of aminocyclohexanesulfonic acid are themselves used as components in novel CSPs. researchgate.netepa.gov Zwitterionic CSPs, which combine a chiral selector like a Cinchona alkaloid (e.g., quinine or quinidine) with a chiral acid such as (R,R)- or (S,S)-aminocyclohexane sulfonic acid, have been developed for the enantioseparation of various amino acids. researchgate.netresearchgate.net These CSPs function through electrostatic interactions, hydrogen bonding, and other forces to differentiate between enantiomers. chromatographytoday.com The completion of reactions involving cyclohexane derivatives is often monitored by HPLC analysis. google.com

Subcritical Fluid Chromatography (SFC): This technique uses a mobile phase, often carbon dioxide, above its critical temperature and pressure. A new strong cation exchange type chiral stationary phase (SCX-CSP) based on a derivative of trans-(R, R)-2-aminocyclohexanesulfonic acid has been successfully applied in SFC for the separation of various chiral amines. nih.gov The separation mechanism relies on ion exchange between the acidic chiral selector units and the basic analytes. nih.gov

The table below summarizes various chromatographic techniques applicable to the separation of aminocyclohexane derivatives.

| Technique | Stationary Phase (CSP) Type | Stationary Phase Components | Mobile Phase Type | Application | Reference |

| HPLC | Zwitterionic Ion-Exchanger | Quinine / Quinidine + (R,R)- or (S,S)-Aminocyclohexane sulfonic acid | Polar-ionic | Enantioseparation of amino acids | researchgate.net, researchgate.net |

| HPLC | Strong Cation-Exchanger (SCX) | Beta-aminocyclohexanesulfonic acid moiety | Polar organic | Enantioseparation of chiral amines | epa.gov, researchgate.net |

| SFC | Strong Cation-Exchanger (SCX) | Syringic acid amide derivative of trans-(R, R)-2-aminocyclohexanesulfonic acid | CO2 with alcohol modifiers and amine additives | Enantioseparation of chiral basic drugs | nih.gov |

| HPLC | Macrocyclic Glycopeptide | Teicoplanin / Teicoplanin Aglycone | Reversed-phase | Direct enantioseparation of underivatized β-amino acids | researchgate.net |

These advanced chromatographic methods provide the necessary resolution and efficiency for the challenging separation of the stereoisomers of this compound, enabling the acquisition of highly pure materials for further study.

Research Applications in Chemical and Materials Science

Design and Synthesis of Novel Chemical Entities

4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule that serves as a versatile component in the creation of new chemical substances. Its structure, which includes both an amino group and a sulfonic acid group attached to a cyclohexane (B81311) ring, offers multiple points for chemical modification, making it a valuable starting material for more complex molecules.

The dual functionality of this compound makes it an effective building block for constructing elaborate molecular designs. The primary amine is reactive towards acylation, alkylation, and other nitrogen-centered chemical transformations, while the sulfonic acid group provides a site for forming sulfonamides or sulfonate esters. This allows for a stepwise and controlled synthesis strategy, where one functional group can be reacted while the other remains protected or inert, to be used in a subsequent synthetic step. The cyclohexane ring itself provides a non-aromatic, conformationally restricted core, which is a desirable feature in many areas of medicinal chemistry and materials science for creating specific three-dimensional structures.

In the field of medicinal chemistry, the rigid cyclohexane framework of this compound is utilized as a scaffold to develop new bioactive compounds. This scaffold helps to orient appended functional groups in a precise spatial arrangement, which can be crucial for effective interaction with biological targets like enzymes. By modifying the amino and sulfonic acid groups, chemists can introduce pharmacophores—the essential features responsible for a drug's biological activity—to create potent and selective enzyme inhibitors. The defined stereochemistry of the cyclohexane ring allows for the exploration of stereoisomers, which may exhibit different biological activities and potencies, aiding in the development of optimized therapeutic agents.

Catalysis and Reaction Mechanism Studies

The chemical characteristics of this compound make it a candidate for investigation in the field of catalysis.

The presence of both a basic amino group and an acidic sulfonic acid group within the same molecule positions this compound as a potential bifunctional organocatalyst. In principle, the amine could act as a Lewis base to activate a nucleophile, while the sulfonic acid could act as a Brønsted acid to activate an electrophile, all within the same reaction. This cooperative catalysis can enhance reaction rates and control stereoselectivity in various organic transformations. While its direct application as a primary organocatalyst is an area for further exploration, its structural motifs are found in many established organocatalytic systems.

The sulfonic acid functionality of this compound allows for its immobilization onto solid supports, such as metal oxides or polymers. This grafting process creates a heterogeneous catalyst, where the catalytically active part of the molecule is anchored to a solid surface. This approach simplifies catalyst recovery and recycling, which is a significant advantage in industrial chemical processes. The study of these surface-bound molecules can also provide fundamental insights into reaction mechanisms that occur at the interface between different phases (e.g., solid-liquid).

Supramolecular Chemistry and Self-Assembly Potential

The structure of this compound is conducive to forming ordered structures through non-covalent interactions, a key area of study in supramolecular chemistry. The sulfonic acid and amino groups are excellent hydrogen bond donors and acceptors. Furthermore, the molecule can exist as a zwitterion, where the amino group is protonated and the sulfonic acid group is deprotonated, leading to strong electrostatic interactions. These combined forces can drive the self-assembly of individual molecules into larger, well-defined aggregates such as layers, tubes, or other complex architectures. The resulting supramolecular structures are of interest for the development of new functional materials, including gels and liquid crystals.

Advanced Materials Science Applications

This compound has been identified as a valuable auxiliary agent in the materials science sector, particularly within the textile industry. Its primary application is as a dyeing assistant, where it is instrumental in the coloring processes for synthetic polyamide and polyurethane fibers. nih.gov The compound's properties facilitate the dyeing and printing of these materials, contributing to the stability and quality of the final textile products. nih.gov This specialized use underscores its role in the manufacturing of advanced textiles used in a variety of consumer and industrial goods.

Table 1: Applications of this compound in Materials Science

| Application Area | Specific Function | Target Material |

|---|---|---|

| Textile Manufacturing | Dyeing Assistant | Synthetic Polyamide Fibres |

Environmental Fate and Degradation Studies (Mechanistic Research)

Specific research detailing the environmental fate and degradation pathways of this compound is limited in publicly accessible literature. However, an understanding of its likely behavior can be extrapolated from studies on structurally similar compounds, namely organosulfonates and cyclohexane derivatives. The environmental degradation of such chemicals is typically mediated by abiotic and biotic processes.

Abiotic Degradation Abiotic degradation involves the breakdown of chemical compounds through non-biological mechanisms such as photolysis (by light) and hydrolysis (by water). normecows.com For organosulfates, a class of compounds related to this compound, reactions with hydroxyl radicals (HO•) in the atmosphere can be a significant transformation pathway. copernicus.org This process is often initiated by the abstraction of a hydrogen atom, leading to a cascade of further reactions that can result in the compound's decomposition. copernicus.org While some organosulfates exhibit stability against hydrolysis, their reactivity can be influenced by environmental conditions. nih.gov

Biotic Degradation Biotic degradation is the breakdown of organic substances by microorganisms. This process is a crucial component of the natural sulfur cycle, with many bacteria capable of degrading organosulfonates to utilize them as a sulfur source. researchgate.net Although the specific microbial pathways for this compound have not been characterized, research on other organosulfonates indicates the existence of diverse enzymatic systems for their breakdown. researchgate.net

The cyclohexane structure within this compound is also susceptible to microbial action. Studies on other cyclohexane derivatives, such as n-alkyl-substituted cycloparaffins, have demonstrated that certain microorganisms can use these compounds as a source of carbon and energy. nih.gov The degradation of the cyclohexane ring often proceeds through oxidative pathways, with the efficiency of ring cleavage being influenced by the nature of the attached chemical groups. nih.gov It is plausible that the amino and sulfonic acid groups on this compound would modulate its susceptibility to microbial degradation, though specific mechanisms remain to be elucidated.

Table 2: Potential Environmental Degradation Pathways for this compound

| Degradation Type | Potential Mechanism | Key Influencing Factors |

|---|---|---|

| Abiotic | Photolysis, Reaction with hydroxyl radicals | Sunlight, Atmospheric oxidants |

Q & A

What are the optimal synthetic routes for 4-Aminocyclohexane-1-sulfonic acid, and how is its purity validated?

(Basic)

The synthesis of this compound involves sulfonation of a cyclohexane precursor (e.g., cyclohexene) using concentrated sulfuric acid, followed by amination via nitration and reduction. Controlled temperature (80–100°C) and stoichiometric ratios are critical to minimize side reactions. Purity validation employs 1H/13C NMR to confirm functional groups and stereochemistry, FT-IR for sulfonic acid (-SO3H) and amine (-NH2) identification, and HPLC (C18 column, 0.1% TFA mobile phase) to assess purity (>98%) .

How can computational modeling resolve contradictions in reported stereochemical configurations of this compound?

(Advanced)

Conflicting stereochemical data (e.g., axial vs. equatorial amine/sulfonic acid groups) can be addressed via density functional theory (DFT) to calculate energy-minimized conformers. Pairing computational results with X-ray crystallography (for single crystals) or NOESY NMR (in solution) clarifies spatial arrangements. For example, studies on analogous cyclohexane derivatives show that equatorial sulfonic acid groups reduce steric strain, favoring thermodynamic stability .

What methodologies are recommended for studying the compound’s interactions with biological targets?

(Basic)

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes or receptors. For in vitro assays, prepare buffered solutions (pH 7.4, PBS) to maintain solubility. Structural insights can be gained through molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., sulfotransferases) from the PDB .

How do pH and ionic strength affect the compound’s stability in aqueous solutions?

(Advanced)

Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) reveal hydrolysis susceptibility. LC-MS identifies degradation products (e.g., cyclohexane derivatives via desulfonation). Buffers with high ionic strength (≥0.1 M NaCl) and neutral pH minimize aggregation. Comparative studies on sulfonic acid analogs show <5% degradation under refrigerated (4°C), dark storage .

What advanced separation techniques resolve cis/trans isomers of this compound?

(Advanced)

Chiral chromatography (Chiralpak IA column, hexane:isopropanol:0.1% TFA) separates diastereomers. For preparative-scale isolation, pH-zone-refining countercurrent chromatography (aqueous-organic solvent systems) achieves >99% enantiomeric excess. Evidence from cyclohexanecarboxylic acid separations highlights the role of pH in modulating ionization and retention .

How can researchers optimize solubility for cell-based assays?

(Basic)

Use co-solvents (10% DMSO in PBS) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 5 mM). For pH-dependent solubility, adjust to pH 6–8. Dynamic light scattering (DLS) confirms nanoparticle-free formulations. Analogous sulfonic acids show enhanced solubility via sodium salt formation .

What spectroscopic methods differentiate this compound from structurally similar impurities?

(Advanced)

2D NMR (HSQC, HMBC) maps proton-carbon correlations to distinguish regioisomers. High-resolution mass spectrometry (HRMS) with <2 ppm mass accuracy identifies sulfonic acid (-SO3H, m/z 80.97) and amine (-NH2, m/z 16.02) fragments. Comparative FT-IR spectra (400–4000 cm⁻¹) highlight characteristic S=O (1180 cm⁻¹) and N-H (3350 cm⁻¹) stretches .

What computational tools predict the compound’s transport properties in biological membranes?

(Advanced)

Molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) model passive diffusion across lipid bilayers. Parameters include logP (-2.1 for sulfonic acids) and polar surface area (≥120 Ų). Studies on perfluorinated sulfonic acid ionomers demonstrate low permeability due to strong hydration shells, suggesting limited blood-brain barrier penetration .

Key Notes

- Methodological answers prioritize reproducibility and technical rigor.

- Contradictions in data (e.g., stereochemistry) require multi-technique validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.